

# Introduction to PDE11 and its Therapeutic Potential

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Compound of Interest		
Compound Name:	PDE11-IN-1	
Cat. No.:	B431588	Get Quote

Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The PDE11A gene is the only member of this family and gives rise to four splice variants, with PDE11A4 being the predominant isoform in the brain, specifically in the hippocampus.[1] Dysregulation of PDE11A has been implicated in various pathological conditions, including adrenocortical tumors and neuropsychiatric disorders, making it an attractive target for therapeutic intervention.[2][3] Inhibitors of PDE11A are being investigated for their potential to treat adrenal insufficiency by elevating cortisol levels.[4]

# **Discovery of PDE11-IN-1**

**PDE11-IN-1**, identified by its CAS number 522652-41-1, emerged from a high-throughput screening (HTS) campaign aimed at discovering novel and selective PDE11 inhibitors. This effort, detailed in the research by Ceyhan et al. and the associated patent US9173884B2, utilized a yeast-based growth assay to screen a large compound library.[4][5] This screening platform is designed to identify cell-permeable compounds that can inhibit the heterologously expressed human PDE11A4 enzyme.[6]

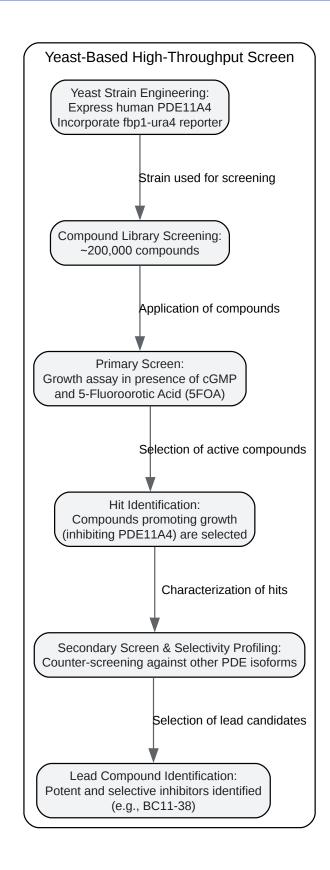
One of the lead compounds identified through this screening was BC11-38, a potent and selective PDE11 inhibitor.[5] While "**PDE11-IN-1**" is a commercial identifier, its chemical structure, 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione, places it within the structural class of compounds disclosed in the foundational patent.



# **High-Throughput Screening Workflow**

The discovery of this class of inhibitors was enabled by a clever yeast-based assay. The workflow for this high-throughput screen is outlined below.





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Caption: High-throughput screening workflow for the discovery of PDE11 inhibitors.



## **Chemical Synthesis of PDE11-IN-1**

The synthesis of 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione (**PDE11-IN-1**) is achieved through a multi-step process. A plausible synthetic route, based on related triazine syntheses, is outlined below. The general strategy involves the construction of the triazino-benzothiazole core followed by substitution.

A general synthetic scheme for related 1,3,5-triazine derivatives involves the cyclization of appropriate precursors. For this specific molecule, the synthesis would likely involve the reaction of a substituted benzothiazole amine with a derivative that can form the triazinedione ring, such as a chloroformyl isocyanate or a related reagent, followed by the introduction of the chlorophenyl group.

Further detailed, step-by-step synthetic protocols would be proprietary to the manufacturers or detailed within the primary patent literature.

# **Biological Activity and Quantitative Data**

The inhibitory activity of this class of compounds has been quantified through various biochemical and cellular assays. The data for the closely related and well-characterized inhibitor, BC11-38, provides a strong indication of the potency of **PDE11-IN-1**.

Compound	IC50 (PDE11)	Selectivity (IC50 for PDE1-10)	Reference
BC11-38	0.28 μΜ	>100 µM	[5]

Table 1: In Vitro Inhibitory Activity of BC11-38

Cellular assays using the human adrenocortical cell line H295R have demonstrated the biological effect of these inhibitors on intracellular signaling and steroidogenesis.

Assay	Effect of BC11-38	Cell Line	Reference
cAMP Levels	Significant elevation	H295R	[5]
Cortisol Production	Significant elevation	H295R	[5]

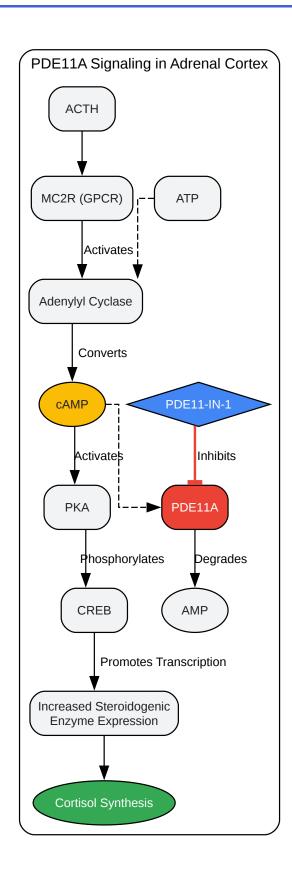


Table 2: Cellular Activity of BC11-38

## **Signaling Pathway of PDE11A in the Adrenal Cortex**

In the adrenal cortex, the production of cortisol is primarily regulated by the cyclic AMP (cAMP) signaling pathway.[7] PDE11A plays a crucial role in this pathway by degrading cAMP, thus acting as a negative regulator of steroidogenesis.[8] Inhibition of PDE11A leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the increased expression of steroidogenic enzymes and ultimately, enhanced cortisol synthesis.[2][7]





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Caption: PDE11A signaling pathway in the adrenal cortex and the mechanism of action of **PDE11-IN-1**.

# Experimental Protocols Yeast-Based High-Throughput Screening Assay

This assay is designed to identify inhibitors of human PDE11A4 expressed in the fission yeast Schizosaccharomyces pombe.[6]

- Yeast Strain: A genetically modified S. pombe strain is used, which expresses human PDE11A4. This strain also contains a fbp1-ura4 reporter gene, where the expression of Ura4 (orotidine-5'-phosphate decarboxylase) is under the control of the PKA-repressed fbp1 promoter.
- Principle: High levels of cAMP repress the fbp1 promoter, leading to low levels of Ura4 and resistance to the toxic pyrimidine analog 5-fluoroorotic acid (5FOA). Inhibition of PDE11A4 leads to an increase in intracellular cAMP, repression of fbp1-ura4, and thus, growth in the presence of 5FOA.

#### Procedure:

- The engineered yeast cells are cultured in a liquid medium.
- The cells are then plated on a medium containing cGMP (to ensure sufficient substrate for PDE11A4) and 5FOA.
- Compounds from a chemical library are added to individual wells.
- The plates are incubated, and cell growth is monitored.
- Compounds that promote growth in the presence of 5FOA are identified as potential PDE11A4 inhibitors.

## In Vitro PDE Inhibition Assay

The potency of the identified compounds is determined using a biochemical assay with purified recombinant human PDE enzymes.



• Materials: Purified recombinant human PDE11A4 and other PDE isoforms for selectivity profiling, [3H]-cAMP or [3H]-cGMP as a substrate.

#### Procedure:

- The PDE enzyme is incubated with the substrate ([3H]-cAMP or [3H]-cGMP) in the presence of varying concentrations of the inhibitor compound.
- The reaction is allowed to proceed for a defined period.
- The reaction is terminated, and the product ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate, often using a precipitation method.
- The amount of product formed is quantified by scintillation counting.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

## **H295R Cell-Based Cortisol and cAMP Assay**

This assay assesses the effect of the inhibitors on a biologically relevant endpoint in a human cell line.[9][10]

- Cell Line: H295R human adrenocortical carcinoma cells, which endogenously express PDE11A and produce cortisol.
- Procedure for cAMP Measurement:
  - H295R cells are seeded in multi-well plates and allowed to adhere.
  - The cells are then treated with various concentrations of the PDE11 inhibitor for a specified time.
  - The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP enzyme immunoassay (EIA) kit.
- Procedure for Cortisol Measurement:



- H295R cells are cultured as described above.
- The culture medium is replaced with fresh medium containing different concentrations of the inhibitor.
- After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- The concentration of cortisol in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

### Conclusion

**PDE11-IN-1** and its analogs represent a significant advancement in the development of selective PDE11 inhibitors. The innovative yeast-based screening method enabled the discovery of this novel class of compounds. The detailed characterization of their in vitro and cellular activity provides a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers aiming to build upon this work and explore the full therapeutic potential of PDE11 inhibition.

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